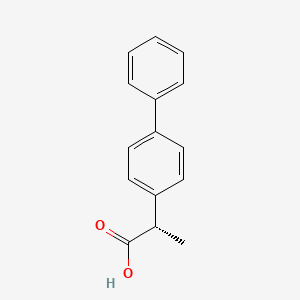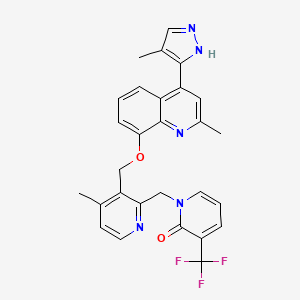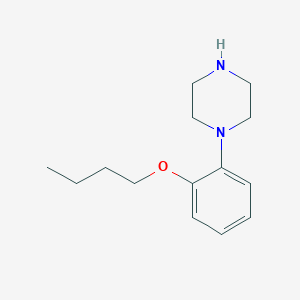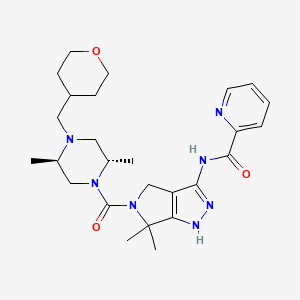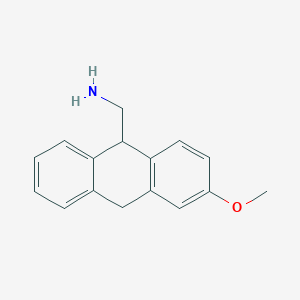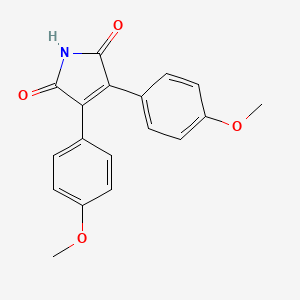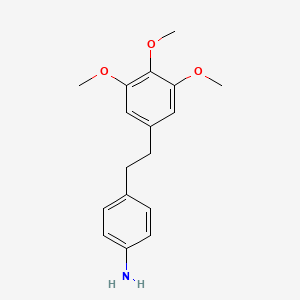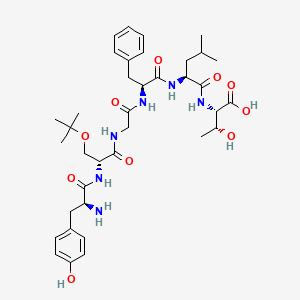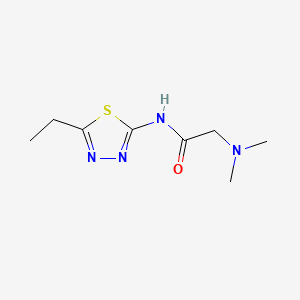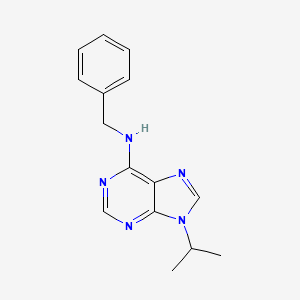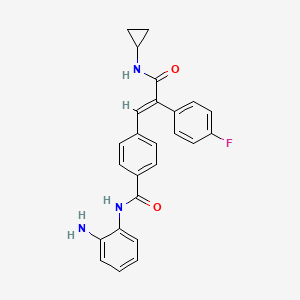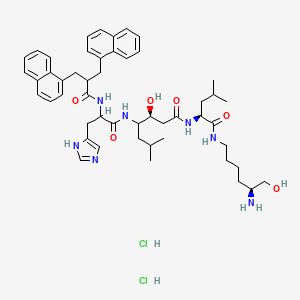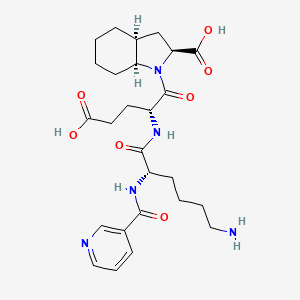
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)- is a natural product found in Dysidea, Lamellodysidea herbacea, and Dysidea fragilis with data available.
Applications De Recherche Scientifique
Antifouling Activity
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-, and its analogues have shown significant antifouling (AF) activity, making them potential candidates for non-toxic antifouling applications. These compounds have demonstrated strong inhibitory effects against marine bacteria, diatoms, barnacle larvae, and mussel juveniles without exhibiting toxicity, suggesting their utility in marine coatings and materials to prevent biofouling. The naturally occurring compounds in this category generally exhibit stronger activity compared to their commercially available derivatives, highlighting the importance of natural sources in the development of effective antifouling agents (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Pharmacological and Ecological Significance
Studies have identified various ecological and pharmacological activities of polybrominated diphenyl ethers (PBDEs), including compounds structurally related to phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These activities range from deterring fish feeding due to their unpalatable nature to inhibiting pathogenic bacteria and fungi, as well as viral agents like Hepatitis C Virus (HCV). The presence of additional bromine atoms enhances these effects, indicating a direct relationship between the degree of bromination and biological activity. This suggests potential applications in ecological protection, pharmaceuticals, and possibly in antiviral therapies (Faisal et al., 2021).
Presence in Environmental Samples
Research has also focused on the identification of phenolic halogenated compounds (PHCs) in human and environmental samples, highlighting the widespread distribution and persistence of compounds like phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These studies provide insights into the environmental fate, potential sources, and human exposure pathways of such compounds, emphasizing the need for monitoring and possibly regulating these substances due to their endocrine-disrupting capabilities (Hovander et al., 2002).
Propriétés
Numéro CAS |
111863-67-3 |
|---|---|
Nom du produit |
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)- |
Formule moléculaire |
C12H4Br6O2 |
Poids moléculaire |
659.6 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3,19H |
Clé InChI |
LDMKXEGTHGJWLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



